molecular formula C15H16N4O B3886977 3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B3886977
M. Wt: 268.31 g/mol
InChI Key: YWPPLLUTDYJRGI-AIEDVMPDSA-N
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Description

3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a hydrazide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted hydrazides or pyrazoles.

Scientific Research Applications

3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline
  • (E)-N-Cinnamyl-N-methylaniline

Uniqueness

3-methyl-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the pyrazole ring and the hydrazide group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

5-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11(8-13-6-4-3-5-7-13)10-16-19-15(20)14-9-12(2)17-18-14/h3-10H,1-2H3,(H,17,18)(H,19,20)/b11-8+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPPLLUTDYJRGI-AIEDVMPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

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